Azamethone
Overview
Description
Azomethane is an organic compound with the chemical formula CH3-N=N-CH3 . It exhibits cis-trans isomerism . It can be produced by the reaction of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in sodium acetate solution .
Synthesis Analysis
Azomethane can be produced by the reaction of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in sodium acetate solution . The reaction produces the azomethane complex of copper(I) chloride, which can produce free azomethane by thermal decomposition .Molecular Structure Analysis
Azomethane has a molecular formula of C2H6N2 . It has a molar mass of 58.084 g/mol . The molecule exhibits cis-trans isomerism .Chemical Reactions Analysis
Azomethane is the source of methyl radical in the laboratory . The decomposition of azomethane at 850–1430 K occurs via the concerted mechanism .Physical And Chemical Properties Analysis
Azomethane is a colourless to pale yellow gas . It has a melting point of -78 °C (trans) and -66 °C (cis), and a boiling point of 1.5 °C (trans) and 95 °C (cis) . It has a density of 0.8±0.1 g/cm3 .Scientific Research Applications
1. Reproductive System Impact
Azamethone, known for its use as a corticosteroid, has shown significant effects on the reproductive system. Studies have found that its administration can lead to changes in reproductive hormones and cell structures. For instance, prenatal exposure to a corticosteroid similar to Azamethone in rats resulted in altered hormone levels and changes in testicular cell numbers, suggesting potential impacts on fertility and reproductive health (Hosseini & Moshveghi, 2016).
2. Research Tool Development
Azamethone derivatives have been used to develop research tools, such as reporter gene cell lines, for studying glucocorticoid receptor activation. These tools are valuable for pre-clinical drug testing and environmental applications. For example, a study developed a luciferase reporter gene cell line that responds specifically to glucocorticoids, demonstrating the potential of Azamethone-based compounds in research settings (Novotná, Pávek, & Dvořák, 2012).
3. Photoisomerization Research
In the field of photopharmacology, azobenzene compounds, which may include Azamethone derivatives, have been explored for their ability to be photoswitched in vivo. These compounds can be used as tools to control biological targets with light, offering potential applications in targeted drug action and precise temporal control in therapeutic interventions (Dong et al., 2015).
4. Environmental Impact Studies
Azamethone-related compounds have also been studied for their environmental impacts. For instance, the effects of azamethiphos, a related compound, on aquatic organisms have been explored. Transcriptomic analyses have revealed significant gene responses in certain species exposed to azamethiphos, indicatingits potential environmental impact and helping to understand resistance mechanisms to organophosphates (Valenzuela-Muñoz, Chávez-Mardones, & Gallardo‐Escárate, 2015).
5. Drug Interaction and Toxicity Studies
The interaction of Azamethone with other drugs and its potential toxicity have been subjects of research. Studies have examined how Azamethone, when combined with other compounds, affects cellular responses and toxicity levels. This research is crucial for understanding the safe application of Azamethone in medical treatments and its potential side effects when combined with other medications (Kumi‐Diaka, Nguyen, & Butler, 1999).
6. Drug Delivery Research
Innovations in drug delivery methods have also incorporated Azamethone derivatives. Studies have focused on enhancing the efficiency of topical drug delivery systems using compounds like Azone, which could potentially include Azamethone derivatives. These advancements could lead to more effective and targeted drug therapies (Beastall, Hadgraft, & Washington, 1988).
properties
IUPAC Name |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33N3.BrH/c1-8-15(4,5)12-10-14(3)11-13-16(6,7)9-2;/h8-13H2,1-7H3;1H/q+2;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPWCANSGOEETA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33BrN3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamine | |
CAS RN |
306-53-6 | |
Record name | Ethanaminium, 2,2′-(methylimino)bis[N-ethyl-N,N-dimethyl-, bromide (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azamethone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azamethonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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